7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is a complex organic compound with the molecular formula C15H18BrNO5. It is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring. The compound features a bromine atom at the 7th position, a tert-butoxycarbonyl (Boc) protected amino group at the 4th position, and a carboxylic acid group at the 4th position of the chromane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chromane ring can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Scientific Research Applications
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid depends on its specific applicationThe Boc protecting group can be removed to reveal the active amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is unique due to the presence of the bromine atom and the chromane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18BrNO5 |
---|---|
Molecular Weight |
372.21 g/mol |
IUPAC Name |
7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)6-7-21-11-8-9(16)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
OSKISRYVJHFYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.